Losartan Impurity B

Description

Process-Related Impurity Formation Mechanisms

Losartan (B1675146) Impurity B can originate from unreacted starting materials used in the initial stages of Losartan synthesis. Specifically, the starting material N-(triphenylmethyl)-5-[4'-(methyl)1,1'-biphenyl-2'-yl]tetrazole can be carried through the manufacturing process and ultimately appear as its potassium salt, which is Losartan Impurity B. asianpubs.org Research has detected this impurity at levels of approximately 0.10% in the drug substance via High-Performance Liquid Chromatography (HPLC). asianpubs.org

The synthesis of Losartan often involves the reaction of 4′-(Bromomethyl)-2-cyanobiphenyl with 2-n-butyl-4-chloro-5-formyl imidazole (B134444). google.com If the starting materials are not fully consumed or if side reactions occur, impurities such as this compound can be formed and persist into the final product.

Beyond unreacted starting materials, this compound can also be formed as a by-product during the synthesis of Losartan. The European Pharmacopoeia lists several related compounds of Losartan, many of which are by-products of the reported synthetic pathways. tsijournals.com The intricate series of chemical reactions involved in creating the complex Losartan molecule provides multiple opportunities for the formation of related substances.

One of the key steps in some synthetic routes is the creation of the tetrazole ring, often using reagents like sodium azide. google.comresearchgate.netmdpi.com Incomplete reactions or side reactions during this or other stages can lead to the generation of various impurities. For instance, one study identified four potential process impurities, including this compound, at concentrations ranging from 0.05% to 0.15%. asianpubs.org

Degradation Pathways Leading to this compound Formation

Losartan is susceptible to degradation under certain environmental conditions, which can lead to the formation of various impurities, including potentially this compound. Forced degradation studies are instrumental in identifying these degradation products and understanding the pathways of their formation.

Forced degradation, or stress testing, is a critical component of drug development and quality control, as mandated by guidelines from the International Conference on Harmonisation (ICH). researchgate.netsemanticscholar.org These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation and identify potential degradation products. researchgate.netsemanticscholar.orgwalshmedicalmedia.com This information is vital for developing stable formulations and establishing appropriate storage conditions. researchgate.net

Several studies have employed techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify the degradation products of Losartan. researchgate.netsemanticscholar.orgresearchgate.net

Studies on the acidic hydrolysis of Losartan have shown that the drug is relatively stable under certain acidic conditions but can degrade under more strenuous treatments. In one study, exposure of Losartan potassium to 0.1 M hydrochloric acid (HCl) at room temperature for seven days resulted in less than 1% degradation. researchgate.netsemanticscholar.org Another investigation found no degradation products after refluxing Losartan potassium in acid for 12 hours at 65°C. scholarsresearchlibrary.com

However, more forceful conditions can induce degradation. For example, treating Losartan potassium with 1 M HCl at 70°C led to the formation of degradation products. walshmedicalmedia.comlenus.ie One study identified three novel degradation products under acidic conditions. researchgate.net Another reported that acidic hydrolysis can lead to the dimerization of Losartan molecules. walshmedicalmedia.com

| Condition | Duration | Temperature | Observed Degradation | Reference |

|---|---|---|---|---|

| 0.1 M HCl | 7 days | Room Temperature | <1% | researchgate.net, semanticscholar.org |

| Acid Reflux | 12 hours | 65°C | No degradation observed | scholarsresearchlibrary.com |

| 1 M HCl | 14 days | 70°C | 0.72% | lenus.ie |

Similar to its behavior under acidic stress, Losartan demonstrates considerable stability under mild alkaline conditions. Exposure to 0.1 M sodium hydroxide (B78521) (NaOH) for seven days at room temperature resulted in less than 1% degradation. researchgate.netsemanticscholar.org However, treatment with stronger alkaline solutions, such as 2 M NaOH combined with microwave radiation, has been used in forced degradation studies to induce degradation. ijpsonline.com

| Condition | Duration | Temperature | Observed Degradation | Reference |

|---|---|---|---|---|

| 0.1 M NaOH | 7 days | Room Temperature | <1% | researchgate.net, semanticscholar.org |

| 2 M NaOH with Microwave | 5 minutes | N/A | Degradation induced for study | ijpsonline.com |

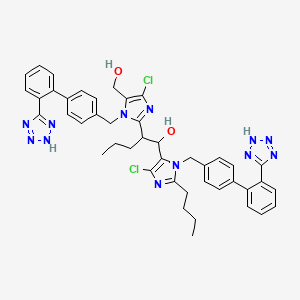

Structure

2D Structure

Properties

IUPAC Name |

1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBMRAUQPGDBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675996 | |

| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-48-6 | |

| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Context of Losartan Impurity B

Chemical Designation and Pharmacopoeial Synonyms for Losartan (B1675146) Impurity B

Losartan Impurity B is a well-documented process-related impurity found during the synthesis of the angiotensin II receptor blocker, Losartan. asianpubs.org Its identification and control are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

The compound is chemically designated as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol . simsonpharma.comsynzeal.compharmaffiliates.compharmaffiliates.com This systematic name precisely describes its molecular architecture, which consists of a biphenyl (B1667301) backbone substituted with a tetrazole ring and a methanol (B129727) group. ontosight.ai According to the European Pharmacopoeia (EP), it is officially designated as Losartan EP Impurity B. simsonpharma.comsynzeal.comswissmedic.ch

Several synonyms are used in scientific literature and by chemical suppliers to refer to this compound. These include p-(o-1H-tetrazol-5-ylphenyl)benzyl alcohol and Losartan Hydroxy Impurity. simsonpharma.comsynzeal.compharmaffiliates.com The table below summarizes the key nomenclature and chemical identifiers for this compound.

Table 1: Chemical Designations and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Name | [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol simsonpharma.compharmaffiliates.compharmaffiliates.comveeprho.com |

| IUPAC Name | (2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol simsonpharma.comveeprho.com |

| Pharmacopoeial Designation | Losartan EP Impurity B simsonpharma.comsynzeal.comswissmedic.ch |

| CAS Number | 160514-13-6 simsonpharma.compharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C14H12N4O simsonpharma.compharmaffiliates.comveeprho.com |

| Molecular Weight | 252.27 g/mol simsonpharma.compharmaffiliates.comveeprho.com |

Table 2: Pharmacopoeial and Common Synonyms for this compound

| Synonym Type | Synonym |

|---|---|

| Common Synonym | p-(o-1H-tetrazol-5-ylphenyl)benzyl Alcohol simsonpharma.compharmaffiliates.com |

| Impurity-Specific Synonym | Losartan Hydroxy Impurity synzeal.comveeprho.com |

| Cross-Sartan Synonym | Candesartan Hydroxy Impurity synzeal.comveeprho.com |

| Cross-Sartan Synonym | Irbesartan Hydroxy Impurity synzeal.comveeprho.com |

This compound is structurally related to Losartan Potassium, the active pharmaceutical ingredient. pharmaffiliates.com It shares the core biphenyl tetrazole moiety, a key structural feature essential for the therapeutic action of sartan drugs. ontosight.ai However, it lacks the imidazole (B134444) group and its associated butyl and chloro substituents that are present in the Losartan molecule. Instead, it possesses a simple hydroxymethyl (methanol) group on one of the phenyl rings. simsonpharma.com

The presence of this impurity is often a result of unreacted starting materials or intermediates in the manufacturing process of Losartan. asianpubs.org Notably, the structural backbone of this compound is not exclusive to Losartan. It has also been identified and listed as a potential impurity in the synthesis of other sartan drugs, such as Candesartan and Irbesartan. synzeal.comveeprho.com This cross-relevance highlights a common synthetic pathway or structural precursor shared among different members of the sartan class of medications. While the focus of recent regulatory concern regarding sartans has been on nitrosamine (B1359907) impurities like NDMA and NDEA, process-related organic impurities such as this compound are also subject to strict control under pharmacopoeial guidelines. nih.goveuropa.eufda.gov

Origin and Formation Pathways of Losartan Impurity B

Degradation Pathways Leading to Losartan (B1675146) Impurity B Formation

Forced Degradation Studies and Conditions for Impurity Elucidation

Oxidative Degradation Pathways

Forced degradation studies are crucial for identifying potential impurities that can arise when a drug substance is exposed to various stress conditions. In the case of Losartan, oxidative stress testing, typically conducted using agents like hydrogen peroxide (H₂O₂), reveals the formation of several degradation products. semanticscholar.orgnih.gov Research indicates that under oxidative conditions, Losartan is susceptible to degradation, with significant breakdown observed in the presence of 3% H₂O₂. semanticscholar.orgresearchgate.net

The primary degradation products identified under oxidative stress include the aldehyde derivative of Losartan (often referred to as Impurity K), where the primary alcohol group is oxidized. ingentaconnect.com Further oxidation can lead to the formation of the corresponding carboxylic acid. semanticscholar.org Other identified oxidative degradants include novel N-hydroxylated tetrazole isomers (DP-2 and DP-3) and a minor known degradant (DP-1). nih.gov Studies have shown that after exposure to 3% H₂O₂ for seven days, the degradation of Losartan can be around 10%. semanticscholar.orgresearchgate.net

However, the available scientific literature does not identify Losartan Impurity B, chemically known as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, as a product of Losartan's oxidative degradation. nih.govingentaconnect.comijpcbs.com Instead, this compound is consistently referenced as a process-related impurity, meaning it is typically introduced during the manufacturing process of Losartan rather than being formed by the degradation of the final drug substance. ingentaconnect.com

The following table summarizes findings from oxidative stress tests on Losartan:

| Stress Condition | Degradation Products Formed | This compound Formation | Reference |

| 3% H₂O₂ | Oxidation of primary alcohol to aldehyde (Impurity K), hydroxylation of benzene (B151609) ring, dimerization, N-hydroxylated tetrazole isomers. | Not Reported | semanticscholar.orgnih.govingentaconnect.com |

| 30% H₂O₂ at 40°C | Extensive degradation with multiple small peaks. | Not Reported | ijpcbs.com |

Thermal Stress-Induced Impurity Formation

Thermal stability is a critical parameter in assessing the purity profile of a drug. Studies on Losartan under thermal stress, such as heating at 70-80°C, have been conducted to understand its degradation behavior. ijpsr.cominnovareacademics.in Research shows that Losartan Potassium is thermally stable up to approximately 275°C, after which it undergoes a multi-step decomposition. innovareacademics.in

Under forced degradation conditions involving heat, Losartan has been shown to form specific degradation products. Notably, dimeric impurities, often designated as Impurity L and Impurity M, are formed under thermal and acidic stress conditions. ingentaconnect.com However, when subjected to dry heat at 80°C for 24 hours, Losartan has shown minimal to no degradation (<0.1%). akjournals.com

Similar to the oxidative degradation pathway, there is no evidence in the reviewed literature to suggest that this compound ([2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol) is formed as a result of thermal stress applied to Losartan. ingentaconnect.cominnovareacademics.in It remains characterized as an impurity related to the synthesis process. ingentaconnect.com

The table below outlines the outcomes of thermal stress testing on Losartan.

| Stress Condition | Degradation Products Formed | This compound Formation | Reference |

| Heating at 70°C | Dimeric impurities (Impurity L, Impurity M). | Not Reported | ingentaconnect.com |

| Dry Heat (80°C for 24h) | Minimal degradation (<0.1%). | Not Reported | akjournals.com |

| Thermogravimetric Analysis (TGA) | Multi-step decomposition above 275°C. | Not Reported | innovareacademics.in |

Photolytic Degradation Processes

Photostability studies, where the drug substance is exposed to UV light, are essential for determining light-sensitive impurities. When Losartan is subjected to UVC light, it can undergo degradation. researchgate.netnih.gov Studies have identified several photodegradation products, with the most stable being N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} and N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide. nih.gov The degradation process can be influenced by the presence of excipients and water vapor. researchgate.netnih.gov

Despite the documented photodegradation of Losartan into various products, this compound has not been reported as a photolytic degradant. ijpsr.comresearchgate.netnih.gov The impurity's origin is consistently traced back to the synthesis route rather than degradation from light exposure. ingentaconnect.com

A summary of photolytic degradation findings is presented below.

| Stress Condition | Degradation Products Formed | This compound Formation | Reference |

| UV Light Exposure | N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl}, N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide. | Not Reported | researchgate.netnih.gov |

| UV Radiation (254nm for 16h) | Unspecified degradation products. | Not Reported | ijpsr.com |

Reaction Kinetics and Degradation Product Profiling

The study of reaction kinetics helps to understand the rate at which a drug degrades under specific conditions. For Losartan, degradation in a 3% hydrogen peroxide solution was found to follow pseudo-zero-order kinetics, with a rate constant of 1.48 x 10⁻⁸ mol L⁻¹ day⁻¹. semanticscholar.orgresearchgate.net After approximately 3.5 months under these conditions, the remaining amount of Losartan potassium was below 25%. semanticscholar.org

Degradation product profiling via methods like LC-MS/MS allows for the identification and characterization of impurities. Profiling of Losartan under oxidative stress has identified degradation products formed through oxidation of the primary alcohol group, hydroxylation of the benzene ring, and dimerization. semanticscholar.org Under photolytic conditions, different profiles emerge, leading to products like N-methanolamide derivatives. nih.gov

Analytical Methodologies for Losartan Impurity B Detection, Quantification, and Characterization

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of Losartan (B1675146) and its impurities, offering high-resolution separation essential for accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the impurity profiling of Losartan. It allows for the simultaneous determination of Losartan and its various related substances, including Impurity B. ingentaconnect.comeurekaselect.comasianpubs.orgresearchgate.net The European Pharmacopoeia (EP) lists Losartan Impurity B as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. synzeal.comclearsynth.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Losartan and its impurities. asianpubs.orgwalshmedicalmedia.comresearchgate.net The development of a stability-indicating RP-HPLC method is crucial for separating Losartan from its impurities and degradation products. walshmedicalmedia.com

Several RP-HPLC methods have been developed and validated for the simultaneous estimation of Losartan and other active pharmaceutical ingredients or impurities. allmultidisciplinaryjournal.comresearchgate.net These methods typically utilize a C18 column as the stationary phase. asianpubs.orgasianpubs.orgnih.gov For instance, one method employed a Nucleosil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of 0.02 M KH2PO4 and acetonitrile (B52724) (750:250 v/v) at a pH of 2.5. asianpubs.org Another method utilized a Kromasil 100-5C18 column (250 × 4.6 mm, 5 µm). asianpubs.org The selection of the mobile phase, which often includes a buffer and an organic modifier like acetonitrile or methanol (B129727), is critical for achieving optimal separation. asianpubs.orgasianpubs.org The pH of the mobile phase is also a key parameter, with values often in the acidic range to ensure good peak shape and resolution. asianpubs.org

A study successfully developed an RP-HPLC method for the simultaneous determination of Losartan potassium and its eleven related impurities, including impurity B. ingentaconnect.comeurekaselect.comresearchgate.net The separation was achieved on an ACCHROM ODS-C18 column (250 mm × 4.6 mm, 5 µm) with a gradient elution program using acetonitrile and 0.1% phosphoric acid as the mobile phases. ingentaconnect.comeurekaselect.com Detection is commonly performed using a UV detector at a wavelength where both Losartan and its impurities exhibit significant absorbance, such as 220 nm or 230 nm. ingentaconnect.comeurekaselect.comasianpubs.orgroyalsocietypublishing.org

Table 1: Examples of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 asianpubs.org | Method 2 ingentaconnect.comeurekaselect.com | Method 3 royalsocietypublishing.org |

| Column | Nucleosil C18 (250 × 4.6 mm, 5 µm) | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) | RP-C18 |

| Mobile Phase | 0.02 M KH2PO4 and Acetonitrile (750:250 v/v) | Acetonitrile and 0.1% Phosphoric Acid | A: 0.02 M Ammonium (B1175870) Acetate (B1210297) (pH 7.2), B: Ethanol |

| Elution | Isocratic | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm | UV at 230 nm |

| Column Temperature | Not Specified | 35 °C | 40 °C |

To effectively separate a complex mixture of compounds with varying polarities, such as Losartan and its numerous impurities, gradient elution is often preferred over isocratic elution. ingentaconnect.comeurekaselect.comresearchgate.netroyalsocietypublishing.orgbulletin.am Gradient elution involves changing the composition of the mobile phase during the chromatographic run, which helps to improve the resolution of closely eluting peaks and reduce analysis time. royalsocietypublishing.orgbulletin.am

A typical gradient program for Losartan impurity analysis starts with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increases it over time. ingentaconnect.comeurekaselect.combulletin.am This allows for the elution of more polar compounds first, followed by the less polar compounds, resulting in better separation and sharper peaks for all analytes. For instance, a method for the simultaneous analysis of Losartan and its eleven impurities utilized a gradient program with acetonitrile and 0.1% phosphoric acid. ingentaconnect.comeurekaselect.com Similarly, a green HPLC method for Losartan and its nitrosodiethylamine impurity employed a gradient elution with 0.02 M ammonium acetate (pH 7.2) and ethanol. royalsocietypublishing.org

The specific gradient profile, including the initial and final mobile phase compositions, the rate of change, and any hold times, is carefully optimized to achieve the desired separation. ingentaconnect.comeurekaselect.comroyalsocietypublishing.orgbulletin.am

Table 2: Example of a Gradient Elution Program

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0 | 90 | 10 |

| 15 | 10 | 90 |

| 30 | 10 | 90 |

This is a representative example; actual gradients vary based on the specific method. bulletin.am

For the definitive structural characterization of an unknown impurity, it is often necessary to isolate a pure sample of the compound. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique used for this purpose. asianpubs.orgresearchgate.net It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. asianpubs.org

In the context of this compound, preparative HPLC can be used to isolate it from a bulk drug substance or a reaction mixture. asianpubs.orgresearchgate.net A study reported the isolation of two dimer impurities of Losartan from an impurity-enriched sample using reversed-phase preparative HPLC. asianpubs.org The collected fractions containing the impurity of interest are then concentrated to obtain the pure compound, which can subsequently be subjected to spectroscopic techniques like NMR and mass spectrometry for structural elucidation. asianpubs.org The use of a Luna C-18 column (250 × 50 mm i.d., 15 µm particle size) has been reported for such impurity isolation work. asianpubs.org

Gradient Elution Programming for Resolution Enhancement

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. shimadzu.comnih.govresearchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.net

UPLC is particularly well-suited for the analysis of pharmaceutical impurities, where the detection and quantification of trace-level components are critical. A UPLC-MS/MS method was developed for the quantification of nitrosamine (B1359907) impurities in Losartan potassium drug substance and product. lcms.cz Another study developed a stability-indicating UPLC method for the simultaneous determination of four angiotensin II receptor blockers, including Losartan, and their impurities. tandfonline.com This method utilized a Waters Acquity BEH C18 column (50 × 2.1 mm, 1.7 µm) with a gradient elution. tandfonline.com The shorter run times offered by UPLC can significantly increase sample throughput in a quality control environment. researchgate.nettandfonline.com

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic technique that can be used for the qualitative analysis and monitoring of reactions. bulletin.amgoogle.com While not as powerful as HPLC for quantitative analysis, TLC can be a useful tool for quickly assessing the presence of impurities. bulletin.am

Capillary Electrophoresis (CE) for Impurity Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of Losartan and its impurities. scielo.brnih.gov This method offers high efficiency and resolution, making it suitable for analyzing complex mixtures. In the context of Losartan analysis, CE, particularly in the form of micellar electrokinetic chromatography (MEKC), has been successfully employed. nih.gov

One study detailed a CE method using a background electrolyte composed of 10.0 mmol L-1 boric acid (pH = 9.0, adjusted with sodium hydroxide) for the simultaneous quantification of potassium, losartan, and hydrochlorothiazide (B1673439). scielo.bramazonaws.com The analytes were separated in a fused silica (B1680970) capillary with detection achieved through capacitively coupled contactless conductivity detection (C4D). scielo.br This approach allowed for the rapid analysis of multiple components, with an impressive injection rate of approximately 85 injections per hour. scielo.bramazonaws.com Another method utilized a 50 mmol L-1 sodium carbonate buffer with UV detection at 226 nm for the determination of losartan in combination with other diuretics. researchgate.net These examples highlight the versatility of CE in pharmaceutical analysis, offering a fast and environmentally friendly alternative to traditional chromatographic methods. scielo.bramazonaws.com

Key Parameters in Capillary Electrophoresis for Losartan Analysis:

| Parameter | Value/Condition | Source |

| Technique | Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) | nih.govresearchgate.net |

| Capillary | Fused silica | nih.gov |

| Background Electrolyte | 10.0 mmol L-1 boric acid (pH 9.0) or 50 mmol L-1 sodium carbonate buffer | scielo.bramazonaws.comresearchgate.net |

| Detection | Capacitively Coupled Contactless Conductivity Detection (C4D) or UV Detection (226 nm) | scielo.brresearchgate.net |

| Analysis Time | Rapid, with up to 85 injections per hour demonstrated | scielo.bramazonaws.com |

Spectroscopic and Hyphenated Techniques for Structural Elucidation

The definitive identification and characterization of this compound rely on a combination of spectroscopic and hyphenated techniques. These methods provide detailed information about the molecular structure and functional groups present in the impurity.

Mass spectrometry is a cornerstone in the structural elucidation of pharmaceutical impurities. For this compound, MS and MS/MS techniques have been instrumental in confirming its molecular weight and fragmentation patterns. asianpubs.orgasianpubs.org One study reported the use of an AB 4000 Trap LC-MS/MS mass spectrometer with the energy set to 4500 V to obtain mass spectra of Losartan impurities. asianpubs.org The source temperature was maintained at 250 and 400°C. asianpubs.org Another analysis utilized a QExactive Orbitrap HF-X (Thermo Scientific) instrument with LC-ESI-QFT for MS2 analysis in positive ionization mode. nih.gov These high-resolution mass spectrometry approaches provide precise mass measurements, which are crucial for confirming the elemental composition of the impurity.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantifying trace-level impurities like this compound. veeprho.com This technique is particularly valuable for the analysis of genotoxic impurities, which must be controlled at very low levels. nih.gov

Several LC-MS/MS methods have been developed for the analysis of impurities in sartan drugs. shimadzu.comshimadzu.com For instance, a method for quantifying four azido (B1232118) impurities in Losartan was developed using a Shimadzu LCMS-8050 system, achieving limits of detection (LOD) and quantification (LOQ) at the ng/mL level. shimadzu.com Another study utilized a Shimadzu LCMS-8045 system for the quantification of azido impurities in Losartan potassium API, demonstrating the method's robustness and sensitivity. shimadzu.com The use of multiple reaction monitoring (MRM) in these methods enhances selectivity and allows for accurate quantification even in complex matrices. shimadzu.comlcms.cz

LC-MS/MS Method Parameters for Impurity Analysis in Losartan:

| Parameter | Value/Condition | Source |

| Instrument | Shimadzu LCMS-8050, Shimadzu LCMS-8045, Xevo TQ-S micro | shimadzu.comshimadzu.comlcms.cz |

| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI+) or Electrospray Ionization (ESI) | lcms.cz |

| Scan Mode | Multiple Reaction Monitoring (MRM) | shimadzu.comlcms.cz |

| Linearity (r²) | >0.99 for various impurities | nih.govshimadzu.com |

| LOD/LOQ | ng/mL or ppm levels | nih.govshimadzu.comresearchgate.net |

| Recovery | Generally within 80-120% | nih.govshimadzu.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the precise determination of its structure.

In the characterization of Losartan impurities, ¹H NMR spectra are typically recorded on 200 MHz, 300 MHz, or 400 MHz instruments. asianpubs.orgasianpubs.org Samples are dissolved in deuterated solvents such as DMSO-d6 or CDCl3, with tetramethylsilane (B1202638) (TMS) used as an internal reference standard. asianpubs.org The chemical shifts (δ) are reported in parts per million (ppm). For example, the ¹H NMR spectrum of a synthesized batch of this compound would show characteristic signals corresponding to the protons of the biphenyl (B1667301) and tetrazole moieties, confirming its identity. asianpubs.org

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

For the analysis of this compound, IR spectra are often recorded using a potassium bromide (KBr) dispersion method on an FT-IR spectrophotometer. asianpubs.org The spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in its structure. For instance, the IR spectrum of a related impurity showed a broad band at 3447 cm⁻¹ attributed to N-H stretching. tsijournals.com The presence or absence of specific bands, such as those for hydroxyl (-OH) or carbonyl (C=O) groups, can provide crucial structural information. tsijournals.commdpi.com

Characteristic IR Absorption Bands for Losartan and Related Compounds:

| Functional Group | Wavenumber (cm⁻¹) | Source |

| O-H Stretching | 3196 - 3500 | tsijournals.comresearchgate.net |

| N-H Stretching | 3447 | tsijournals.com |

| C-Cl Bond | 764 | researchgate.net |

| N=N Stretching | 1574 | researchgate.net |

| C=C Bond | 1456, 1574 | researchgate.net |

| C=O Stretching | 1666 | tsijournals.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of compounds containing chromophores. Losartan and its impurities, containing aromatic rings and other unsaturated systems, absorb UV radiation at specific wavelengths.

UV-Vis detection is commonly coupled with liquid chromatography (HPLC) for the analysis of Losartan and its impurities. asianpubs.orgingentaconnect.com A typical detection wavelength used is 220 nm. asianpubs.orgingentaconnect.com Stand-alone UV-Vis spectrophotometry can also be used for quantification, with methods validated according to ICH guidelines. researchgate.net For instance, a first derivative UV spectrophotometric method was developed for the quantification of Losartan Potassium, with an intense peak observed at 234 nm. researchgate.net The UV spectrum of Losartan in solution typically shows maximum absorbance around 205-265 nm, corresponding to the electronic transitions within the imidazole (B134444) and tetrazole rings. nih.govresearchgate.net

UV-Vis Spectroscopic Data for Losartan Analysis:

| Parameter | Value/Condition | Source |

| Detection Wavelength (HPLC) | 220 nm | asianpubs.orgingentaconnect.com |

| Wavelength of Maximum Absorbance (λmax) | ~205-265 nm | nih.govresearchgate.net |

| Derivative Spectroscopy Peak | 234 nm (First Derivative) | researchgate.net |

| Linearity Range (ppm) | 5-15 | researchgate.net |

| LOD (ppm) | 0.489 | researchgate.net |

| LOQ (ppm) | 1.511 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Analytical Method Validation for Impurity Quantification

Method validation is a crucial process that confirms an analytical procedure is suitable for its intended purpose. For this compound, this involves a series of tests to demonstrate the method's specificity, linearity, accuracy, precision, and robustness.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, selectivity studies are designed to prove that the analytical method can distinguish and quantify this specific impurity without interference from the active pharmaceutical ingredient (API), Losartan, or other related impurities. ingentaconnect.com

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The specificity of an HPLC method is typically demonstrated by the separation of the this compound peak from all other peaks in the chromatogram. ingentaconnect.com This is often achieved by injecting a solution containing Losartan, this compound, and other known impurities and observing the resolution between the peaks. scholarsresearchlibrary.com Photodiode array (PDA) detectors are particularly useful in these studies as they can assess peak purity, ensuring that the chromatographic peak of this compound is not co-eluting with other substances. latamjpharm.org

In one study, the specificity of an HPLC method was confirmed by the absence of any interfering peaks from the placebo in the chromatogram at the retention time of Losartan and its impurities. scholarsresearchlibrary.com Another study demonstrated the method's specificity by showing a clear separation between Losartan and its eleven related impurities and degradation products. ingentaconnect.com

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ingentaconnect.comwalshmedicalmedia.com

For the quantification of this compound, a calibration curve is typically constructed by plotting the peak area response against a series of known concentrations of the impurity. ijpsr.comjocpr.com According to International Council for Harmonisation (ICH) guidelines, a minimum of five concentrations are generally required to establish linearity. ijpsjournal.com The linearity is then evaluated by calculating the correlation coefficient (r) and the coefficient of determination (r²), which should ideally be close to 1. walshmedicalmedia.comscielo.br

Several studies have reported the successful validation of linearity for methods quantifying Losartan and its impurities. For instance, one HPLC method demonstrated linearity for Losartan over a concentration range of 1-3 µg/mL with a correlation coefficient of 0.999. walshmedicalmedia.com Another study established a linear range of 25-75 µg/mL for Losartan potassium. researchgate.net While these examples focus on the main compound, the same principles are applied to its impurities, including this compound, albeit at much lower concentration ranges relevant to their specification limits.

Table 1: Examples of Linearity and Range for Losartan Analytical Methods

| Analyte | Technique | Linearity Range | Correlation Coefficient (r) | Reference |

|---|---|---|---|---|

| Losartan Potassium | RP-HPLC | 1-3 µg/mL | 0.999 | walshmedicalmedia.com |

| Losartan Potassium | UV Spectrophotometry | 6.0-14.0 mg/L | 0.9999 | scielo.br |

| Losartan Potassium | RP-HPLC | 6.4-9.6 µg/mL | Not specified | ijpsr.com |

| Losartan Potassium | RP-HPLC | 25-75 µg/mL | Not specified | researchgate.netresearchgate.net |

| Losartan | HPLC | 10-100 µg/mL | Not specified | jocpr.com |

Detection and Quantification Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com

These parameters are crucial for impurity analysis as they define the sensitivity of the method. The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines. jocpr.com

For Losartan and its impurities, various studies have established the LOD and LOQ for their respective analytical methods. For example, one HPLC method for Losartan reported an LOD of 0.036 µg/mL and an LOQ of 0.110 µg/mL. walshmedicalmedia.com Another study focusing on nitrosamine impurities in Losartan reported an LOD of 0.2 µg/mL and an LOQ of 0.5 µg/mL for N-nitrosodiethylamine (NDEA). nih.gov A separate RP-HPLC method for Losartan potassium found the LOD and LOQ to be 1.779 µg/mL and 5.393 µg/mL, respectively. researchgate.net

Table 2: Detection and Quantification Limits for Losartan and Related Compounds

| Analyte | Technique | LOD | LOQ | Reference |

|---|---|---|---|---|

| Losartan Potassium | RP-HPLC | 0.036 µg/mL | 0.110 µg/mL | walshmedicalmedia.com |

| N-nitrosodiethylamine (NDEA) | HPLC | 0.2 µg/mL | 0.5 µg/mL | nih.gov |

| Losartan Potassium | RP-HPLC | 1.779 µg/mL | 5.393 µg/mL | researchgate.net |

| Losartan | HPLC | 1.97 µg/mL | 5.96 µg/mL | jocpr.com |

| Losartan Potassium | First-Derivative Spectrophotometry | 0.61 mg/L | 1.86 mg/L | scispace.com |

Accuracy and Precision Assessments

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an a accepted reference value and the value found. Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. jocpr.com

Accuracy for impurity quantification is often assessed by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. ingentaconnect.comscielo.br The percentage recovery is then calculated. For Losartan and its impurities, recovery values are typically expected to be within a certain range, for example, 98.0% to 102.0%.

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). walshmedicalmedia.com The precision is expressed as the relative standard deviation (%RSD) of a series of measurements. Generally, a %RSD of less than 2% is considered acceptable for the assay of the main component, while for impurities, the acceptable %RSD may be higher depending on the concentration level. walshmedicalmedia.com

One study on Losartan potassium demonstrated good accuracy with recovery percentages ranging from 98.77% to 101.45%. latamjpharm.org Another study reported an intraday precision with an RSD of 0.129% and an intermediate precision with an RSD of 0.332%. walshmedicalmedia.com

Table 3: Accuracy and Precision Data for Losartan Analytical Methods

| Parameter | Method | Result | Reference |

|---|---|---|---|

| Accuracy (Recovery %) | HPLC | 98.77% - 101.45% | latamjpharm.org |

| Intra-day Precision (%RSD) | RP-HPLC | 0.129% | walshmedicalmedia.com |

| Intermediate Precision (%RSD) | RP-HPLC | 0.332% | walshmedicalmedia.com |

| Repeatability (%RSD) | UV Spectrophotometry | 0.95% | scielo.br |

| Intermediate Precision (%RSD) | UV Spectrophotometry | 0.75% | scielo.br |

Robustness and Solution Stability Evaluation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Solution stability is evaluated to determine the time for which the standard and sample solutions remain stable under specified storage conditions. walshmedicalmedia.com

For an HPLC method, robustness is tested by intentionally varying parameters such as the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. ingentaconnect.comnih.gov The effect of these changes on the analytical results, such as peak area, retention time, and resolution, is then evaluated.

Solution stability is assessed by analyzing the prepared solutions at different time intervals (e.g., 0, 24, 48 hours) and under different conditions (e.g., room temperature, refrigerated). latamjpharm.orgwalshmedicalmedia.com The results are then compared to those of freshly prepared solutions. For instance, one study evaluated the stability of Losartan potassium standard solutions over 24 hours and found a change in peak area response of only 0.49%, indicating good stability. latamjpharm.org In another study, standard solutions of Losartan were found to be stable for up to 3 days at 5°C. walshmedicalmedia.com

System Suitability Testing

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. ingentaconnect.com System suitability tests are performed before and during the analysis to ensure that the analytical system is performing correctly.

For HPLC methods, common system suitability parameters include:

Tailing factor (or asymmetry factor): A measure of peak symmetry. A value close to 1 is desirable. scholarsresearchlibrary.com

Theoretical plates (or column efficiency): A measure of the column's separation efficiency. Higher values indicate better efficiency. scholarsresearchlibrary.com

Resolution: The degree of separation between two adjacent peaks. A resolution of greater than 1.5 is generally considered adequate.

Relative Standard Deviation (%RSD) of replicate injections: A measure of the precision of the injection system. scholarsresearchlibrary.com

These parameters are monitored throughout the analytical run to ensure the validity of the generated data. For example, one method specified acceptance criteria of a capacity factor >2.0, a tailing factor ≤ 2.0, and theoretical plates >2000. scholarsresearchlibrary.com

Mass Balance Establishment in Degradation Studies

The establishment of mass balance is a critical component of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.net The principle of mass balance is to ensure that the sum of the assay value of the drug substance and the levels of its degradation products remains consistent with the initial value of the drug substance. This process serves as a validation of the stability-indicating nature of the analytical method, confirming that all significant degradation products are detected and quantified accurately. ajrconline.org

In the context of losartan, forced degradation studies are performed by subjecting the drug substance to various stress conditions, such as hydrolysis (acidic and basic), oxidation, and thermal stress, to identify potential degradation pathways. walshmedicalmedia.com A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed to separate and quantify the remaining losartan from its process-related impurities and newly formed degradation products. researchgate.netingentaconnect.com

While this compound is primarily considered a process-related impurity introduced during synthesis, a comprehensive mass balance study must account for it alongside any products formed during degradation. ingentaconnect.com The analytical method must be capable of resolving the peak of losartan from peaks of all known impurities and degradation products. ingentaconnect.com

Studies on losartan's stability have shown varied degradation profiles under different stress conditions. For instance, significant degradation is often observed under oxidative conditions, whereas the drug may show more stability under acidic and basic hydrolysis. researchgate.netsemanticscholar.org In one study, the degradation of losartan potassium was found to be less than 1% when exposed to 0.1 M HCl and 0.1 M NaOH. However, exposure to 3% hydrogen peroxide (H2O2) resulted in approximately 10% degradation. researchgate.netsemanticscholar.org The successful establishment of mass balance in such a study would require that the amount of losartan lost corresponds closely to the total amount of oxidative degradants formed.

The following table illustrates typical results from a forced degradation study on Losartan, demonstrating the concept of mass balance.

Table 1: Illustrative Mass Balance Data from Forced Degradation of Losartan

| Stress Condition | Losartan Assay (%) | Total Impurities Formed (%) | Mass Balance (%) | Major Degradant(s) Identified |

|---|---|---|---|---|

| Initial (Unstressed) | 100.0 | 0.0 | 100.0 | - |

| Acid Hydrolysis (0.1 M HCl) | 99.1 | 0.8 | 99.9 | Impurity M, Impurity L |

| Alkaline Hydrolysis (0.1 M NaOH) | 99.2 | 0.7 | 99.9 | Impurity J |

| Oxidative (3% H2O2) | 90.5 | 9.3 | 99.8 | Impurity K |

| Thermal (70°C) | 98.5 | 1.4 | 99.9 | Impurity M, Impurity L |

This table is illustrative, compiled from typical degradation behavior reported in scientific literature. researchgate.netingentaconnect.comsemanticscholar.org Mass Balance is calculated as: (% Assay of Losartan) + (% Total Impurities Formed).

Further studies investigating the biodegradation of losartan also emphasize mass balance to track transformation products. In one such study, losartan was shown to degrade primarily into losartan carboxylic acid. The mass balance analysis, based on molar concentrations, demonstrated that the sum of the molar fractions of the remaining losartan and the formed losartan carboxylic acid consistently accounted for over 84% of the initial losartan concentration, indicating that this was the major transformation pathway. researchgate.net

Table 2: Molar Mass Balance in a Losartan Biodegradation Experiment

| Time (hours) | Molar Fraction of Losartan (%) | Molar Fraction of Losartan Carboxylic Acid (%) | Total Molar Fraction Accounted For (%) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 100.0 |

| 41 | 78.9 | 12.1 | 91.0 |

| 168 | 45.2 | 43.5 | 88.7 |

| 434 | 25.3 | 61.1 | 86.4 |

Data adapted from a study on the metabolism of sartan blood pressure regulators. researchgate.net

Ultimately, achieving a mass balance close to 100% (typically within a 95-105% range) provides confidence that no significant degradation products are being missed by the analytical method. This is essential for ensuring the quality, stability, and safety of the final pharmaceutical product.

Impurity Profiling and Elucidation Strategies for Losartan Impurity B

Systematic Approach to Impurity Identification and Characterization

The process of identifying and characterizing Losartan (B1675146) Impurity B involves a multi-step analytical approach, combining chromatographic separation with advanced spectroscopic techniques. researchgate.net This ensures an unambiguous structural elucidation, which is critical for quality control and regulatory compliance. researchgate.netedqm.eu

The initial detection of impurities in Losartan drug substances is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with UV detection. asianpubs.orgwalshmedicalmedia.com Reversed-phase HPLC (RP-HPLC) is the most common technique, employing columns like C18 to separate the main API from its related compounds based on polarity. researchgate.netasianpubs.org

Once an unknown peak corresponding to a potential impurity is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for preliminary identification. asianpubs.orgresearchgate.net LC-MS provides the molecular weight of the impurity, which is a critical first step in postulating its structure. asianpubs.orgarabjchem.org For instance, the mass spectrum of Losartan Impurity B, also known as (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanol, would show a molecular ion peak corresponding to its chemical formula, C14H12N4O. ontosight.aitsijournals.comsimsonpharma.com

For definitive structural confirmation, a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. researchgate.netresearchgate.net HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity. Subsequently, one-dimensional (1D) and two-dimensional (2D) NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are performed. mdpi.comresearchgate.net These spectra provide detailed information about the proton and carbon environments and their connectivity within the molecule, allowing for the complete and unambiguous assignment of the chemical structure of this compound. mdpi.comresearchgate.net

Table 1: Analytical Techniques for Identification and Characterization

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Detection and Separation | Retention time relative to Losartan, Purity assessment |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Preliminary Identification | Molecular weight (m/z) of the impurity |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Precise mass measurement to confirm the chemical formula |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Definitive Structure Elucidation | Chemical shifts (δ), coupling constants (J), and atomic connectivity |

Isolation and Purification Techniques for Impurity Standards

To serve as a reference standard for routine quality control analysis, this compound must be isolated in a highly pure form. asianpubs.org Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most effective and widely used method for this purpose. researchgate.netasianpubs.org

The process begins with a crude or impurity-enriched sample of Losartan. asianpubs.org This mixture is injected into a preparative HPLC system, which utilizes larger columns (e.g., 250 x 50 mm) and higher mobile phase flow rates compared to analytical HPLC. asianpubs.org The separation principle remains the same, typically reversed-phase chromatography. nih.gov

As the separated compounds elute from the column, a fraction collector is used to selectively gather the portion containing this compound. arabjchem.org The purity of the collected fractions is then verified using analytical HPLC. asianpubs.org Fractions meeting the required purity specifications (often >99%) are pooled together. nih.gov The solvent from the pooled fractions, commonly a mixture of acetonitrile (B52724) and water, is removed, often using techniques like rotary evaporation followed by lyophilization (freeze-drying) to obtain the final, pure, solid impurity standard. asianpubs.org This isolated standard is essential for validating analytical methods and quantifying the impurity in production batches of Losartan. synzeal.com

Synthesis of this compound as a Reference Standard

While isolation from the drug substance is a primary method for obtaining impurity standards, chemical synthesis offers an alternative and often more direct route. asianpubs.org Synthesizing this compound provides an unambiguous confirmation of its structure, as the identity of the final product is determined by the specific reactants and reaction pathway used. asianpubs.orgmdpi.com

Unambiguous Synthetic Routes for Impurity Confirmation

The synthesis of an impurity serves as the ultimate proof of its structure. asianpubs.org For this compound, a known synthetic precursor of Losartan itself, the route is well-established. tsijournals.com Research has detailed the synthesis of several Losartan impurities to serve as analytical standards. asianpubs.orgtsijournals.com

A common synthetic pathway for this compound, identified as [2′-(2H-tetrazol-5-yl) biphenyl-4-yl] methanol (B129727), involves the reduction of its corresponding aldehyde precursor. tsijournals.comsynzeal.com The impurity arises from a starting material used in one of the synthetic routes of Losartan. asianpubs.org Specifically, a study describes the synthesis of this impurity, which they designate as Impurity B, by treating the related compound N-(triphenylmethyl)-5-[4'(methyl)1,1'-biphenyl-2'-yl]tetrazole with potassium hydroxide (B78521) in methanol. asianpubs.org Another approach involves the reduction of 2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxaldehyde. synzeal.com The successful synthesis and subsequent characterization of the resulting compound, which matches the spectral data of the impurity found in the API, provides definitive structural confirmation. asianpubs.org

Table 2: Summary of Synthetic Approach for this compound

| Reactant(s) | Key Transformation | Product | Purpose |

|---|---|---|---|

| N-(triphenylmethyl)-5-[4'(methyl)1,1'-biphenyl-2'-yl]tetrazole | Deprotection and reaction with KOH/Methanol | Potassium salt of 5-(4'-methyl-1,1'-biphenyl-2yl)-2H-tetrazole (Impurity B analogue) | Unambiguous synthesis for structural confirmation |

| 2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxaldehyde | Reduction of the aldehyde group | [2'-(2H-Tetrazol-5-yl)biphenyl-4-yl]methanol (this compound) | Preparation of a pure reference standard |

Impurity Control and Management Strategies in Losartan Manufacturing

Control of Losartan (B1675146) Impurity B during Active Pharmaceutical Ingredient (API) Production

Losartan Impurity B, chemically identified as (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanol, is a known process-related impurity in the synthesis of Losartan. ontosight.aisynzeal.com Its formation is often linked to unreacted starting materials or intermediates that persist through the manufacturing process. asianpubs.org Specifically, it can originate from N-(triphenylmethyl)-5-[4’(methyl)1,1’-biphenyl-2’-yl]tetrazole, an unreacted starting material that is carried through to the final drug substance as its potassium salt. asianpubs.org

The control of this compound during API production is a multi-faceted approach that begins with a thorough understanding of the synthetic route. By identifying the potential steps where this impurity can form, manufacturers can implement specific controls. These may include optimizing reaction conditions such as temperature, pressure, and reaction time to favor the formation of the desired product over the impurity.

Furthermore, purification techniques are crucial in removing any formed impurities. Techniques like recrystallization and chromatography are often employed to separate Losartan from Impurity B and other related substances. The effectiveness of these purification steps is a critical control point in the API manufacturing process.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances. ontosight.ai These guidelines necessitate that manufacturers not only identify and quantify impurities like this compound but also implement robust control strategies to ensure they are below acceptable limits. ontosight.aijpionline.orgedqm.eu

Quality Control (QC) Applications for Losartan and its Impurities

Quality control (QC) plays a vital role in ensuring that the final Losartan product meets the required purity specifications. A variety of analytical techniques are utilized to detect and quantify Losartan and its impurities, including this compound. ontosight.aiasianpubs.org

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. asianpubs.orgnih.govasianpubs.org Reversed-phase HPLC (RP-HPLC) methods have been developed and validated to separate Losartan from its impurities effectively. asianpubs.orgbulletin.am These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic solvent, allowing for the resolution of various impurities. asianpubs.orgingentaconnect.com The detection is usually carried out using a UV detector. asianpubs.orgingentaconnect.com

For the identification and structural elucidation of unknown impurities, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. asianpubs.orgasianpubs.org LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing molecular weight information that is crucial for impurity identification. asianpubs.org NMR spectroscopy provides detailed information about the chemical structure of the impurities. asianpubs.orgasianpubs.org

The validation of these analytical methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and sensitivity. asianpubs.org This ensures that the methods are reliable for routine quality control testing of Losartan API and finished pharmaceutical products.

Below is an interactive data table summarizing common analytical techniques used for Losartan and its impurities:

Table 1: Analytical Techniques for Quality Control of Losartan and its Impurities

| Analytical Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantification of Losartan and its known impurities. asianpubs.orgnih.govasianpubs.org | C18 column, UV detection, gradient or isocratic elution. asianpubs.orgingentaconnect.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of known and unknown impurities. asianpubs.org | Provides molecular weight information for structural elucidation. asianpubs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of impurities. asianpubs.orgasianpubs.org | Provides detailed information on the chemical structure. asianpubs.org |

| Thin-Layer Chromatography (TLC) | Qualitative analysis and confirmation of the presence of Losartan. bulletin.am | Reversed-phase TLC with a suitable eluent system. bulletin.am |

Strategies for Minimizing Impurity Formation

The most effective approach to impurity control is to minimize their formation during the manufacturing process. This proactive strategy, often referred to as "Quality by Design" (QbD), involves a deep understanding of how process parameters can affect the formation of impurities. amazonaws.com

For this compound, several strategies can be employed to minimize its formation:

Control of Starting Materials: Ensuring the purity of starting materials is a critical first step. By minimizing the amount of the precursor to this compound in the initial reaction mixture, its formation in the final product can be significantly reduced. asianpubs.org

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst can influence the reaction pathway and minimize the generation of unwanted byproducts, including this compound. mdpi.com

Process Understanding and Control: A thorough understanding of the reaction mechanism allows for the identification of critical process parameters that impact impurity formation. Continuous monitoring and control of these parameters during production are essential.

Use of Alternative Synthetic Routes: In some cases, redesigning the synthetic route to avoid the use of reagents or intermediates that are known to lead to specific impurities can be a viable strategy. mdpi.com For instance, research into greener synthesis methods for Losartan aims to reduce the use of hazardous reagents and the formation of impurities. mdpi.com

In addition to process-related impurities, there has been a significant focus on controlling potentially mutagenic impurities, such as nitrosamines and azido (B1232118) impurities, in sartan medications. bfarm.degoogle.comnih.gov While distinct from this compound, the regulatory scrutiny and control strategies developed for these impurities have led to a broader emphasis on comprehensive impurity profiling and control for all sartans. edqm.euamazonaws.comeuropa.eu

The following table lists the compound names mentioned in this article:

Regulatory Considerations for Losartan Impurity B and Pharmaceutical Impurities

Role of Pharmacopoeial Standards (USP, EP, JP, BP) in Impurity Control

Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), play a vital role in setting quality standards for medicines. nih.govpharmacompass.comdrugfuture.comuspnf.com They provide official monographs for drug substances and products, which include tests, procedures, and acceptance criteria for impurities.

These monographs often list specific identified impurities, such as Losartan (B1675146) Impurity B, and provide analytical methods for their detection and quantification. drugfuture.comswissmedic.ch For example, the European Pharmacopoeia monograph for Losartan potassium specifies limits for several impurities, although Losartan Impurity B is listed as a "detectable impurity" that is controlled by the general acceptance criterion for unspecified impurities. drugfuture.comswissmedic.ch The USP monograph for Losartan Potassium also includes tests for organic impurities with specified limits. pharmacopeia.cnuspnf.com

The pharmacopoeias work in concert with ICH guidelines. uspnf.com While ICH guidelines primarily focus on new drugs, pharmacopoeial standards apply to both new and existing drug products. In cases where a pharmacopoeial monograph exists, its requirements for impurity control must be met.

The following table highlights the function of major pharmacopoeias in controlling impurities:

| Pharmacopoeia | Key Role in Impurity Control |

|---|---|

| United States Pharmacopeia (USP) | Provides monographs with tests and acceptance criteria for impurities in drug substances and products. pharmacopeia.cnuspnf.com The USP often references and aligns with ICH guidelines for impurity control. uspnf.com |

| European Pharmacopoeia (EP) | Establishes legally binding standards for medicines in Europe, including monographs that specify limits for known and unknown impurities. drugfuture.comswissmedic.chedqm.eu The EP has specific monographs for Losartan that detail impurity testing. drugfuture.comswissmedic.ch |

| Japanese Pharmacopoeia (JP) | Sets the official standards for drugs in Japan, including purity tests to control impurities generated during manufacturing or storage. pharmacompass.compmda.go.jp |

| British Pharmacopoeia (BP) | Provides quality standards for UK medicinal products, with monographs that may include specific tests for impurities in substances like Losartan. drugfuture.comsigmaaldrich.com |

Regulatory Expectations for Analytical Method Development and Validation for Impurities

Regulatory agencies require that the analytical methods used to detect and quantify impurities like this compound are properly developed and validated to ensure they are fit for their intended purpose. altabrisagroup.comparticle.dk Validation of an analytical procedure provides documented evidence that the method is reliable and consistently produces accurate and precise results. npra.gov.my

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the key validation characteristics that need to be evaluated. ich.org These include:

Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradants, and matrix components. ich.orgpropharmagroup.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. tandfonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. tandfonline.com

Accuracy: The closeness of the test results to the true value. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.org

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For impurity testing, the validation must demonstrate that the method is sensitive enough to detect impurities at the levels specified by ICH guidelines or pharmacopoeial monographs. tandfonline.com Forced degradation studies are often used to demonstrate the specificity and stability-indicating nature of the analytical method. pharmtech.com

Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Filings with Respect to Impurity Data

When submitting a New Drug Application (NDA) for a new pharmaceutical product or an Abbreviated New Drug Application (ANDA) for a generic version, comprehensive data on impurities must be included. regulations.govregulations.gov

For an NDA , the filing must contain a thorough characterization of the impurity profile of the new drug substance and product. labmanager.com This includes data from the analytical procedures used to detect and quantify impurities, as well as the results of stability studies. Any impurity exceeding the ICH identification and qualification thresholds must be structurally identified and supported by safety data. uspnf.com

For an ANDA , the applicant must demonstrate that the impurity profile of the generic drug is comparable to that of the reference listed drug (RLD). federalregister.gov The ANDA submission must include information on the identification, reporting, and qualification of impurities in the drug substance and drug product. regulations.gov The FDA provides guidance for industry on the expected content and format of this impurity data. federalregister.gov If an ANDA lacks sufficient data or justification for proposed impurity limits, the FDA may refuse to receive the application. regulations.gov

The following table outlines the key impurity data requirements for NDA and ANDA filings:

| Application Type | Impurity Data Requirements |

|---|---|

| New Drug Application (NDA) | - Full characterization of the impurity profile. labmanager.com |

| Abbreviated New Drug Application (ANDA) | - Comparison of the impurity profile to the Reference Listed Drug (RLD). federalregister.gov |

Future Directions in Losartan Impurity B Research

Advancements in Analytical Techniques for Trace Impurity Analysis

The detection and quantification of trace-level impurities are paramount in pharmaceutical quality control. The future of analyzing Losartan (B1675146) Impurity B will likely see the refinement and broader application of highly sensitive and specific analytical methods.

High-Resolution Mass Spectrometry (HRMS): Techniques such as high-resolution mass spectrometry (HRMS) are becoming instrumental in identifying both known and unknown impurities. researchgate.net A study utilizing a nontargeted and targeted screening approach with HRMS successfully detected 35 degradation products in losartan potassium, ten of which were confirmed with reference substances. researchgate.net This highlights the power of HRMS in providing a detailed degradation profile and identifying low-level impurities that might otherwise go undetected. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the preferred method for identifying and quantifying trace-level impurities due to its exceptional sensitivity, selectivity, and precision. researchgate.net For instance, a UPLC-TQ-MS/MS method was developed to estimate eight genotoxic nitrosamine (B1359907) impurities in losartan and hydrochlorothiazide (B1673439) tablets, achieving very low limits of detection (LOD) and quantification (LOQ) in the range of 0.25–0.5 ng/mL. researchgate.netnih.gov Similarly, another LC-MS/MS method for nine azido (B1232118) impurities in losartan potassium demonstrated linearity from 0.5 ppm to 15 ppm. researchgate.net These methods showcase the capability of LC-MS/MS to control impurities at minute levels, ensuring the safety of the final drug product. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, high-resolution GC-MS offers significant advantages. researchgate.net It provides high sensitivity and resolving power, enabling the quantification of analytes at low parts-per-billion (ppb) levels. researchgate.net A developed trace-level GC-MS method for nitrosamine impurities proved to be specific, accurate, and precise, with LODs ranging from 0.15 to 1.00 ng/mL. researchgate.net

Future advancements will likely focus on developing even more sensitive methods, potentially combining different chromatographic and mass spectrometric techniques to achieve comprehensive impurity profiling.

Computational Approaches for Predicting Impurity Formation

In recent years, computational modeling has become a powerful tool in predicting the formation of impurities in pharmaceutical manufacturing. zamann-pharma.com These in silico tools help in proactively assessing and mitigating the risks associated with impurity formation. zamann-pharma.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the biological activity of a molecule based on its chemical structure. fda.gov The FDA's Center for Drug Evaluation and Research (CDER) has actively developed and utilized (Q)SAR models to predict the genetic toxicity of pharmaceutical impurities when standard testing data is limited. fda.gov These models can identify structural alerts within a molecule, like Losartan Impurity B, that might be prone to certain reactions leading to impurity formation.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.gov While primarily used for pharmacokinetic predictions, these models can be adapted to understand how different physiological conditions might influence the formation of certain impurities in vivo. For instance, a PBPK model was developed to assess the interaction between silybin (B1146174) A and losartan, considering different CYP2C9 genotypes. nih.gov

The integration of these computational approaches will enable a more predictive and proactive approach to impurity control, moving beyond reactive testing to a more preventative strategy.

Green Chemistry Principles in Impurity Control

Green chemistry, or sustainable chemistry, focuses on designing products and processes that minimize or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.cominstituteofsustainabilitystudies.com The application of these principles is becoming increasingly important in the pharmaceutical industry to reduce environmental impact and enhance safety. instituteofsustainabilitystudies.comorionpharma.com

Sustainable Synthesis Routes: A key principle of green chemistry is the development of environmentally friendly and economically viable methods for producing pharmaceutical compounds. totalpharmaceuticaltopics.com For losartan, research has explored eco-friendly synthesis approaches, such as using green palladium nanoparticles as catalysts. mdpi.com This method avoids the use of toxic and expensive reagents and reduces reaction times and temperature requirements, thereby minimizing the potential for impurity formation. mdpi.com

Use of Greener Solvents: The choice of solvents plays a crucial role in the greenness of a chemical process. totalpharmaceuticaltopics.com Traditional methods for losartan synthesis and analysis often use hazardous organic solvents. nih.gov Recent research has focused on developing methods that utilize greener solvents. For example, a green HPLC method was developed for the determination of nitrosodiethylamine (NDEA) impurity in losartan and valsartan (B143634) using a mobile phase of ammonium (B1175870) acetate (B1210297) and ethanol. nih.govfigshare.com Another innovative approach utilized water as a green solvent in headspace single-drop microextraction (HS-SDME) for the analysis of N-nitrosamines in losartan tablets, allowing for analysis with HPLC-UV-Vis detection. nih.gov

Waste Reduction and Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. instituteofsustainabilitystudies.com By designing more efficient synthetic routes and minimizing the use of protecting groups and stoichiometric reagents, the generation of waste and by-products, including impurities, can be significantly reduced. pharmtech.com

Q & A

Q. What analytical techniques are commonly used for the identification and quantification of Losartan Impurity B in pharmaceutical formulations?

-

Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. The Pharmacopeial Forum specifies using a C18 column, mobile phase gradients (e.g., phosphate buffer and acetonitrile), and relative retention times (RRT) for identification. For quantification, the formula: \text{% Impurity} = \left(\frac{C_S}{C_U}\right) \times \left(\frac{r_i}{r_S}\right) \times 100

is applied, where and are standard and test solution concentrations, and and are peak responses .

-

Data Reference : Table 1 from Pharmacopeial Forum (2008) lists RRTs for Losartan (1.0) and related impurities, with total impurity limits ≤1.0% .

Q. How is this compound structurally characterized, and what are its key spectroscopic features?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are used for structural elucidation. For example, this compound (CAS 1159977-48-6) is identified as an α-butyl-losartan aldehyde adduct, with distinct carbonyl peaks in IR spectroscopy (\sim1700 cm⁻¹) and molecular ion peaks in HRMS matching .

Q. What are the regulatory thresholds for this compound in drug products?

- Methodological Answer : Per ICH Q3A/B guidelines, unspecified impurities (like Impurity B) must be ≤0.1% unless qualified. Pharmacopeial standards (USP/EP) enforce total impurity limits ≤1.0%, with individual specified impurities (e.g., dimers) capped at 0.5% .

Advanced Research Questions

Q. How do synthetic pathways influence the formation of this compound, and what process parameters mitigate its generation?